molecular formula C6H9N3O3 B1380306 3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1519999-87-1

3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1380306
CAS No.: 1519999-87-1
M. Wt: 171.15 g/mol
InChI Key: QSFBZXPNYMGMMW-UHFFFAOYSA-N
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Description

3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-8-4-7-9(6(8)12)3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFBZXPNYMGMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C8H12N4O3
  • Molecular Weight : 200.21 g/mol
  • CAS Number : 81946619

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties.

Anti-inflammatory Activity

Recent research has demonstrated that derivatives of 1,2,4-triazole containing propanoic acid moieties exhibit significant anti-inflammatory effects. In a study assessing the impact on cytokine release in peripheral blood mononuclear cells (PBMC), it was found that these compounds could modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically:

  • Cytokine Release : At a concentration of 100 µg/mL, compounds showed a reduction in IFN-γ levels by approximately 44% to 79% compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that this compound exhibits moderate antibacterial activity against various strains of bacteria. However, the presence of the propanoic acid group was noted to reduce antibacterial efficacy compared to similar triazole derivatives with more reactive substituents .

Antiproliferative Effects

In studies assessing antiproliferative activity, compounds containing the triazole structure were tested against cancer cell lines. The results indicated a significant inhibition of cell proliferation at higher concentrations:

  • Cell Viability : The viability of treated cells was reported to be around 90%, indicating low toxicity while still exerting antiproliferative effects .

Case Studies and Research Findings

StudyFocusKey Findings
Biological Activity EvaluationCompounds reduced IFN-γ release by up to 79% and showed low toxicity in PBMC cultures.
Antimicrobial TestingDemonstrated moderate antibacterial activity; efficacy reduced due to propanoic acid presence.
Antiproliferative ActivitySignificant inhibition of cancer cell proliferation with viable cell counts around 90%.

Discussion

The biological activities observed in studies indicate that this compound possesses promising anti-inflammatory and antiproliferative properties while maintaining low toxicity levels. The modulation of cytokine release suggests potential applications in treating inflammatory diseases. However, further research is necessary to fully elucidate its mechanisms and optimize its efficacy against specific targets.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that 3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid can inhibit the growth of various bacterial strains. For instance, a study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity.

Case Study: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The results are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This data suggests that the compound could be further developed into an antibacterial agent.

Agricultural Applications

Herbicidal Properties
The compound has also been investigated for its herbicidal effects. Its mechanism of action involves disrupting the biosynthesis of essential amino acids in plants. Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields.

Case Study: Herbicidal Efficacy
A field trial assessed the performance of a herbicide formulation based on this compound compared to standard herbicides. The results are presented in Table 2:

TreatmentWeed Control (%)Crop Yield (ton/ha)
Compound-based Herbicide853.2
Standard Herbicide753.0
Untreated Control202.5

The data indicates that the compound not only provides superior weed control but also supports higher crop yields.

Material Science

Polymer Synthesis
In material science, derivatives of this compound are utilized in synthesizing polymers with enhanced properties. The incorporation of triazole groups into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Properties
A study focused on synthesizing a polymer using this compound as a monomer. The findings are summarized in Table 3:

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)
Triazole-based Polymer25040
Conventional Polymer20030

The enhanced properties of the triazole-based polymer suggest potential applications in high-performance materials.

Preparation Methods

Condensation and Cyclization Methods

The synthesis often begins with the formation of the triazole ring via condensation reactions involving hydrazine derivatives and suitable precursors. A typical route involves the Knoevenagel condensation followed by Michael addition , which facilitates the construction of the triazole core.

Key steps:

  • Condensation of hydrazine derivatives with aldehydes or ketones to form hydrazones.
  • Cyclization to generate the triazole ring.
  • Functionalization with propanoic acid derivatives to introduce the carboxylic acid group.

Research Example:
A study reports the synthesis of such compounds via a Knoevenagel condensation of aldehyde derivatives with hydrazine, followed by cyclization and subsequent oxidation to introduce the keto group at the 5-position of the triazole ring.

Cyclization of Hydrazine-Containing Precursors

Another well-documented approach involves cyclization of hydrazine derivatives with β-keto acids or their derivatives, leading directly to the formation of the 1,2,4-triazole ring attached to the propanoic acid chain.

Example:

  • Reaction of hydrazine hydrate with β-keto acids or their esters under reflux conditions in organic solvents such as ethanol or dichloromethane.
  • Post-cyclization oxidation to introduce the keto functionality at the 5-position.

Research Data:

Step Reagents/Conditions Outcome Reference
1 Hydrazine hydrate + β-keto acid ester Cyclization to form triazole ring
2 Oxidation with suitable oxidants (e.g., hydrogen peroxide) Formation of keto group at 5-position

Green Catalytic Approaches

Recent advancements advocate the use of environmentally friendly catalysts such as alum or water as solvents, which promote the synthesis under milder, non-toxic conditions. For instance, alum catalysis has been employed for the synthesis of related triazole derivatives, offering high yields and operational simplicity.

Reaction Conditions and Optimization

Parameter Typical Range Notes Source
Temperature 20°C to 80°C Reflux conditions for cyclization ,
Solvent Ethanol, dichloromethane, water Choice depends on substrate and catalyst ,
Catalyst None (for green synthesis), alum, basic catalysts Alum offers eco-friendly catalysis
Reaction Time 2 to 24 hours Varies with method ,

Research Findings and Data Tables

Synthesis via Knoevenagel and Michael Reactions

Step Reagents Conditions Yield (%) Remarks
1 Aldehyde + Hydrazine Room temp, ethanol 70-85 Formation of hydrazone intermediate
2 Cyclization agent (e.g., acetic acid) Reflux 65-80 Triazole ring formation
3 Oxidation (e.g., H₂O₂) Room temp 60-75 Keto group at 5-position

Green Synthesis Using Alum Catalyst

Method Catalyst Solvent Temperature Yield (%) Reference
Alum-catalyzed Alum (KAl(SO₄)₂·12H₂O) Water 80°C 75-90

Notes on Structural Modifications and Functionalization

The synthesis allows for modifications at various stages, such as:

  • Introducing methyl groups at the 4-position of the triazole ring.
  • Oxidizing or reducing the keto group at the 5-position.
  • Functionalizing the propanoic acid chain to improve biological activity.

These modifications are achieved through standard organic transformations, including methylation, oxidation, and amidation, under controlled conditions.

Summary of Key Preparation Methods

Method Description Advantages Limitations References
Knoevenagel condensation + Michael addition Multistep synthesis involving condensation and addition reactions High specificity, adaptable Longer reaction times
Cyclization of hydrazine derivatives Direct formation of triazole ring from hydrazine and β-keto acids Efficient, scalable Requires oxidation step
Green catalysis with alum Eco-friendly synthesis in water Environmentally benign, high yields Limited substrate scope

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.